molecular formula C10H5BrFNO2 B1374715 (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid CAS No. 1099670-06-0

(2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid

Cat. No. B1374715
M. Wt: 270.05 g/mol
InChI Key: RFHPRXIRNOINHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For “4-Bromo-2-fluorophenylacetic acid”, the SMILES string is OC(=O)CC1=C(F)C=C(Br)C=C1 and the InChI Key is PNBIYFPZODYMOO-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Resolution and Determination of Absolute Configuration : The research on compounds related to (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid includes resolving the nonsteroidal antiandrogen ICI 176334 and determining its active enantiomer's configuration, demonstrating its significance in medicinal chemistry (Tucker & Chesterson, 1988).

  • Stereoselective Synthesis of Fluorinated Amino Acids : Research on similar structures involves the stereoselective synthesis of γ-fluorinated α-amino acids, showcasing the compound's utility in the preparation of biologically active amino acids (Laue, Kröger, Wegelius, & Haufe, 2000).

  • Synthesis of Heterocyclic Compounds with Antibacterial Activities : The use of related compounds like 4-(4-bromophenyl)-4-oxobut-2-enoic acid in synthesizing various heterocyclic compounds with potential antibacterial activities highlights its role in medicinal chemistry (El-Hashash et al., 2015).

Applications in Energy and Materials Science

  • Dye-Sensitized Solar Cells : Research involving structures akin to (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid in dye-sensitized solar cells indicates its potential use in renewable energy technologies (Robson, Hu, Meyer, & Berlinguette, 2013).

  • Transition Metal Complexes : Studies on the formation of complexes with transition metal ions using similar compounds suggest potential applications in materials science and coordination chemistry (Ferenc et al., 2017).

Potential in Polymer Science and Liquid Crystal Technology

  • Photoalignment of Nematic Liquid Crystals : The ability of prop-2-enoates derived from related structures to promote photoalignment in nematic liquid crystals underlines their significance in the field of liquid crystal displays and photonics (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Safety And Hazards

Safety and hazard information for a compound is crucial for handling and storage. For “4-Bromo-2-fluorobiphenyl”, the hazard statements include H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H410 - Very toxic to aquatic life with long-lasting effects . Personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

properties

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPRXIRNOINHK-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid

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